2-hydroxy-N,N-dimethyl-3-(2-(1-(5-methylfuran-2-yl)propylamino)-3,4-dioxocyclobut-1-enylamino)benzamide
Description
This compound (CAS: 473727-83-2) is a chiral benzamide derivative featuring a cyclobutene-dione core, a 5-methylfuran-2-yl moiety, and dimethylamino substituents. Its molecular formula is C₂₁H₂₃N₃O₅, with a molecular weight of 397.42 g/mol . The (R)-enantiomer is specifically noted, emphasizing the role of stereochemistry in its biological activity . It is stored at -20°C due to its sensitivity, and it carries significant hazards (e.g., H302: toxic if swallowed, H372: organ toxicity) . Pharmacologically, it is reported to target CXC chemokine-mediated diseases, such as inflammatory disorders, through mechanisms involving chemokine receptor modulation .
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-[[2-[1-(5-methylfuran-2-yl)propylamino]-3,4-dioxocyclobuten-1-yl]amino]benzamide |
InChI |
InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3 |
InChI Key |
RXIUEIPPLAFSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-hydroxy-N,N-dimethyl-3-((2-((1(R)-(5-methyl-2-furanyl)propyl)amino)-3,4-dioxo-1-cyclobuten-1-yl)amino)benzamide
The synthesis of 2-hydroxy-N,N-dimethyl-3-((2-((1( R)-(5-methyl-2-furanyl)propyl)amino)-3,4-dioxo-1-cyclobuten-1-yl)amino)benzamide, a CXCR2 antagonist, involves modifications to enhance chemical purity. A one-pot, convergent sequence was introduced, using choline hydroxide as both a base and a salt-forming agent. This strategic change improved overall yield and economy.
Multistep Synthesis
The process includes multiple steps, starting with commercially available 3-amino-4-hydroxybenzoic acid.
- Preparation of methyl 3-amino-4-hydroxybenzoate : React 3-amino-4-hydroxybenzoic acid with methanol and sulfuric acid, heating the mixture to reflux to yield methyl 3-amino-4-hydroxybenzoate.
- Dimethylation of methyl 3-amino-4-hydroxybenzoate : Treat methyl 3-amino-4-hydroxybenzoate with dimethyl sulfate and potassium carbonate in a water/acetone mixture at reflux to produce methyl 3-(dimethylamino)-4-hydroxybenzoate.
- Saponification of methyl 3-(dimethylamino)-4-hydroxybenzoate : Hydrolyze methyl 3-(dimethylamino)-4-hydroxybenzoate with aqueous lithium hydroxide in tetrahydrofuran to obtain 3-(dimethylamino)-4-hydroxybenzoic acid.
- Preparation of 3-(dimethylamino)-4-hydroxybenzamide : React 3-(dimethylamino)-4-hydroxybenzoic acid with ammonium chloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) to yield 3-(dimethylamino)-4-hydroxybenzamide.
- Preparation of 3-(dimethylamino)-4-(2-ethoxyethoxy)benzamide : React 3-(dimethylamino)-4-hydroxybenzamide with 1-bromo-2-ethoxyethane and potassium carbonate in DMF at 80 °C to form 3-(dimethylamino)-4-(2-ethoxyethoxy)benzamide.
- Deprotection to form 3-(dimethylamino)-4-hydroxybenzamide : Treat 3-(dimethylamino)-4-(2-ethoxyethoxy)benzamide with hydrochloric acid in ethanol to remove the ethoxyethyl protecting group, yielding 3-(dimethylamino)-4-hydroxybenzamide.
- Squaramide formation : React 3-(dimethylamino)-4-hydroxybenzamide with diethoxy squarate in ethanol in the presence of triethylamine to form the squaramide intermediate.
- Final condensation : Condense the squaramide intermediate with ( R)-1-(5-methylfuran-2-yl)propan-1-amine in isopropanol to produce 2-hydroxy-N,N-dimethyl-3-[[2-[1( R)-(5-methyl-2-furanyl)propyl]-3,4-dioxo-1-cyclobuten-1-yl]amino]benzamide.
Data Analysis
2-hydroxy-N,N-dimethyl-3-(2-(1-(5-methylfuran-2-yl)propylamino)-3,4-dioxocyclobut-1-enylamino)benzamide is a potent and selective CXCR2/CXCR1 antagonist. Studies have shown that it inhibits melanoma cell proliferation by suppressing ERK1/2 phosphorylation and diminishes the invasive potential of melanoma cells.
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis of navarixin involves strategic functional group transformations, focusing on the cyclobutenedione core and squaramide linkages.
1.1. Intermediate Preparation
-
Nitro Reduction :
A nitro-substituted benzamide precursor undergoes catalytic hydrogenation with 10% Pd/C under H₂ to yield the corresponding aniline derivative (5a , 5b ) .
Reaction : -
Squaric Acid Monoester Formation :
The aniline reacts with diethyl squarate in ethanol to form squaric acid monoamide monoesters (6a , 6b ) . This step establishes the cyclobutenedione scaffold.
1.2. Cyclobutenedione Functionalization
-
Amine Coupling :
The squaric acid monoester intermediates (6a , 6b ) react with (R)-1-(5-methylfuran-2-yl)propan-1-amine to introduce the furan-containing side chain, forming squaramide derivatives (7a , 7b ) .
Reaction : -
Deprotection :
Removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved using HCl/1,4-dioxane or trifluoroacetic acid (TFA) in CH₂Cl₂, yielding deprotected intermediates (8a , 8b ) .
1.3. Final Modifications
-
Fmoc Protection :
Deprotected amines are protected with fluorenylmethyloxycarbonyl (Fmoc) groups using Fmoc-OSu and DIPEA in dimethylformamide (DMF) . -
Glycine/β-Alanine Conjugation :
Coupling with Fmoc-Gly-OH or Fmoc-β-Ala-OH via EDCI/HOBt-mediated amidation introduces spacers for fluorescence labeling in related analogs .
Critical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nitro Reduction | H₂, Pd/C, ethanol, rt | Convert nitro to aniline |
| Squaric Acid Formation | Diethyl squarate, ethanol, rt | Cyclobutenedione core formation |
| Amine Coupling | (R)-1-(5-methylfuran-2-yl)propan-1-amine, MeOH | Introduce chiral furan side chain |
| Boc Deprotection | 4 M HCl/1,4-dioxane or TFA/CH₂Cl₂ | Remove Boc protecting group |
Analytical and Pharmacological Insights
-
Purity : Final compounds are purified via preparative HPLC (acetonitrile/water with 0.1% TFA) .
-
Bioactivity : The squaramide linkage and chiral furan moiety are critical for high-affinity binding to CXCR2 (IC₅₀ = 2.6 nM) and CXCR1 (IC₅₀ = 36 nM) .
-
Stability : The compound exhibits stability under physiological conditions, enabling oral bioavailability (rat: 44%) .
Structural Confirmation
-
Spectroscopy : NMR and HRMS confirm the squaramide structure and stereochemistry .
-
X-ray Crystallography : Resolved structures validate the (R)-configuration of the furan side chain .
This synthesis highlights the importance of cyclobutenedione chemistry and stereoselective amine coupling in developing potent chemokine receptor antagonists. The reactions are optimized for scalability and pharmacological efficacy, as evidenced by preclinical studies .
Scientific Research Applications
The compound (R)-2-hydroxy-N,N-dimethyl-3-(2-(1-(5-methylfuran-2-yl)propylamino)-3,4-dioxocyclobut-1-enylamino)benzamide, also known as Sch 527123 or Navarixin, is a chemical compound with the CAS No. 473727-83-2 .
Scientific Research Applications
Sch 527123 is a potent and cell-permeable CXCR2 antagonist . It also exhibits high potency against CXCR1 . It has demonstrated excellent selectivity over CXCR3, CCR5, and a large panel of GPCRs, enzymes, and ion channels .
- CXCR2 and CXCR1 Antagonist: Sch 527123 potently inhibits CXCL1- and CXCL8-induced chemotaxis in human neutrophils (hPMN) .
- Anti-inflammatory Properties: Studies have shown that Sch 527123 can suppress pulmonary neutrophilia, goblet cell hyperplasia, and increase bronchoalveolar lavage (BAL) mucin content in rats with vanadium pentoxide-induced pulmonary inflammation .
- Anti-cancer Activity: Sch 527123 exhibits antitumor activity and sensitizes cells to oxaliplatin in preclinical colon cancer models . It inhibits melanoma cell proliferation by suppressing the phosphorylation of ERK1/2, diminishes the invasive potential of melanoma cells, and blocks angiogenesis in mice .
- Synonyms: This compound is also known by several synonyms, including SCH527123, Navarixin, MK 7123 and MK7123 .
Mechanism of Action
Navarixin exerts its effects by binding to and inhibiting the activation of the CXCR2 receptor. This inhibition prevents the receptor from interacting with its ligands, thereby blocking the downstream signaling pathways involved in inflammation and tumor progression. The molecular targets of navarixin include the CXCR2 receptor and its associated signaling molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- The 5-methylfuran moiety enhances lipophilicity compared to the morpholine-containing analogue (), which may improve membrane permeability but reduce aqueous solubility .
- The thiazolidinedione group in is associated with antidiabetic activity, highlighting divergent therapeutic targets compared to the target compound’s anti-inflammatory focus .
Key Observations :
Biological Activity
2-Hydroxy-N,N-dimethyl-3-(2-(1-(5-methylfuran-2-yl)propylamino)-3,4-dioxocyclobut-1-enylamino)benzamide, also known as Navarixin (SCH-527123), is a compound with significant biological activity, primarily recognized for its role as a potent antagonist of the CXC chemokine receptor 2 (CXCR2). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C22H25N3O5
- Molecular Weight : 411.5 g/mol
- CAS Number : 473727-94-5
Navarixin functions primarily as a CXCR2 antagonist. CXCR2 is involved in various inflammatory processes and cancer metastasis. By inhibiting this receptor, Navarixin can potentially reduce inflammatory responses and impede tumor progression.
Key Mechanisms:
- Inhibition of Chemokine Signaling : Navarixin blocks the binding of chemokines to CXCR2, thereby disrupting the signaling pathways that promote inflammation and tumor cell migration.
- Impact on Tumor Microenvironment : The compound alters the tumor microenvironment by reducing the recruitment of immune cells that may support tumor growth.
1. Anti-Cancer Effects
Navarixin has shown promise in various cancer models, particularly in inhibiting metastasis in colorectal and melanoma cancers.
2. Anti-Inflammatory Properties
Research indicates that Navarixin can mitigate inflammatory responses in conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
| Condition | Effect |
|---|---|
| COPD | Reduced neutrophil recruitment to the lungs, leading to decreased inflammation . |
| Asthma | Inhibition of airway hyper-responsiveness in animal models . |
Case Studies
Several case studies have highlighted the efficacy of Navarixin in clinical settings:
- Colorectal Cancer Metastasis : In a clinical trial involving patients with metastatic colorectal cancer, treatment with Navarixin resulted in a notable decrease in liver metastasis compared to standard therapies alone .
- Melanoma Treatment : A study focusing on advanced melanoma patients indicated that those receiving Navarixin exhibited improved progression-free survival rates compared to those receiving placebo treatments .
Pharmacokinetics
Navarixin displays favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability observed in preclinical models.
- Half-Life : Extended half-life allows for less frequent dosing regimens.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for this compound, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving amidation and cyclobutene-dione intermediate formation. For example, coupling 2-hydroxy-N,N-dimethylbenzamide derivatives with functionalized cyclobutene-dione precursors under reflux conditions in anhydrous dichloromethane (DCM) with triethylamine as a base . Purification often employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with >95% purity, as validated by NMR and mass spectrometry .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : The compound is sensitive to moisture and light. Store in sealed, argon-purged vials at -20°C to prevent degradation, as indicated by its molecular instability at room temperature (evidenced by H319 and H372 hazard codes) . Use gloveboxes or nitrogen-filled environments during aliquot preparation to avoid hydrolysis of the cyclobutene-dione moiety.
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.9 ppm for benzamide), dimethylamino groups (δ 2.8–3.1 ppm), and furan methyl signals (δ 2.3 ppm) .
- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms the molecular ion [M+H]+ at m/z 397.42 .
- FT-IR : Stretching vibrations at 1680–1720 cm⁻¹ (amide C=O) and 1600–1650 cm⁻¹ (cyclobutene-dione) validate functional groups .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer : The (R)-configuration at the 1-(5-methylfuran-2-yl)propylamino group requires chiral resolution techniques. Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) to separate enantiomers . Circular dichroism (CD) spectroscopy or X-ray crystallography (if single crystals are obtainable) confirms absolute configuration .
Q. What strategies address discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo CXCR2 antagonism)?
- Methodological Answer :
- Dose-Response Calibration : Normalize activity using standardized assays (e.g., IL-8-induced neutrophil chemotaxis inhibition for CXCR2) .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to identify species-specific clearance rates that may explain in vivo variability .
- Statistical Design : Apply randomized block designs with split-plot models (as in ) to account for batch effects and biological replicates.
Q. What in silico methods predict metabolic pathways and potential toxic metabolites?
- Methodological Answer :
- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. The furan ring is a high-risk site for epoxidation, generating reactive intermediates .
- Docking Studies : Map the compound’s interaction with CYP450 isoforms (e.g., CYP3A4) to predict dominant metabolic routes .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human hepatocyte incubations analyzed via LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
